N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine-3-carboxamide core substituted with a 2-methoxyphenyl group at position 1 and a benzimidazol-2-ylidene moiety at the amide nitrogen. The compound’s molecular formula is C₁₉H₁₈N₄O₃, yielding a molecular weight of 350.37 g/mol (calculated).
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-26-16-9-5-4-8-15(16)23-11-12(10-17(23)24)18(25)22-19-20-13-6-2-3-7-14(13)21-19/h2-9,12H,10-11H2,1H3,(H2,20,21,22,25) |
InChI Key |
NFHKJFLFJRGKCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Substituent Variations
The target compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related pyrrolidine-3-carboxamide derivatives:
Substituent Impact Analysis
- Aryl Group Position : The substitution pattern on the phenyl ring significantly influences activity. For example, the 3-methoxyphenyl analog in shows 81.0 µM EC₅₀ against MERS-CoV , while the 4-chlorophenyl variant in exhibits higher cytotoxicity (0.602%) .
- Functional Group Additions : The carbohydrazide derivative (Compound 5, ) demonstrates antibacterial properties, highlighting how replacing the carboxamide with a carbohydrazide can shift biological targets .
Antiviral Activity
Compounds with dihydroisoquinoline sulfonyl groups (e.g., ) inhibit MERS-CoV in HEK cells, with EC₅₀ values ranging from 81.0 µM to higher concentrations. Cytotoxicity remains low (<1%), suggesting a therapeutic window for antiviral applications . The target compound’s lack of sulfonyl groups may reduce off-target effects but requires empirical validation.
Enzyme Inhibition
The analog in , featuring a 4-carbamimidoylphenyl group, shows activity against KLK6 , a serine protease implicated in cancer. Its synthesis via HATU-mediated coupling achieved a 36% yield after chromatography, indicating feasible scalability for lead optimization .
Physicochemical Properties
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